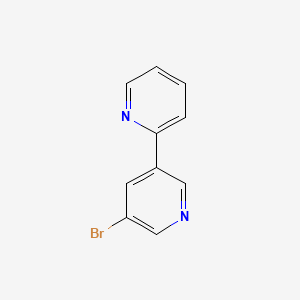
5'-Bromo-2,3'-bipyridine
Vue d'ensemble
Description
5’-Bromo-2,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2. It has a molecular weight of 235.08 g/mol . It is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular architectures .
Synthesis Analysis
The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale from inexpensive starting materials . The procedure includes several unusual steps that require care, including absorbing bromine onto a solid intermediate in a mortar and pestle and subsequent heating in a steel bomb reaction vessel .Molecular Structure Analysis
The molecular structure of 5’-Bromo-2,3’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H .Chemical Reactions Analysis
The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .Physical And Chemical Properties Analysis
5’-Bromo-2,3’-bipyridine is a solid at room temperature . It has a molecular weight of 235.08 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 163 .Applications De Recherche Scientifique
Synthesis of Complex Ligands
5’-Bromo-2,3’-bipyridine is a useful intermediate for the elaboration into more complex ligands through metal-catalyzed coupling reactions . This process can be efficiently conducted on a multigram scale from inexpensive starting materials .
Building Block for Functional Materials
The 5,5′-disubstituted-2,2′-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties and is a versatile building block for the synthesis of functional materials . These materials have applications in biodiagnostics, photovoltaics, and organic light-emitting diodes .
Construction of Complex Molecular Topologies
5’-Bromo-2,3’-bipyridine can be used in the synthesis of complex molecular topologies, including catenanes and trefoil and pentafoil knots . These structures have a range of useful chemical and material properties .
Protein Surface Recognition and Cross-linking
5’-Bromo-2,3’-bipyridine and its derivatives have been used for the surface recognition and cross-linking of proteins . This application is particularly useful in the field of biochemistry and molecular biology .
Formation of Cyclic Helicates and Knotted Structures
The coordination of transition metals by ligands incorporating 5’-Bromo-2,3’-bipyridine can be used to form cyclic helicates and knotted structures . These structures show tremendous anion-binding properties .
Precursor for Valuable Substances
Bipyridine and related compounds, including 5’-Bromo-2,3’-bipyridine, are starting materials or precursors for a variety of valuable substances . These include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Mécanisme D'action
Target of Action
5’-Bromo-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The primary targets of 5’-Bromo-2,3’-bipyridine are likely to be similar, serving as a precursor for more complex compounds.
Mode of Action
The mode of action of 5’-Bromo-2,3’-bipyridine involves its interaction with its targets through metal-catalyzed coupling reactions . This compound can be efficiently used to prepare more complex ligands . The 5,5’-disubstituted-2,2’-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties .
Biochemical Pathways
It’s known that bipyridine compounds strongly coordinate with metal centers . This property can affect various biochemical pathways, especially those involving metal ions.
Result of Action
The molecular and cellular effects of 5’-Bromo-2,3’-bipyridine’s action would depend on the specific targets and pathways it affects. Given its role as a precursor for more complex compounds, the effects could be diverse and context-dependent .
Action Environment
The action, efficacy, and stability of 5’-Bromo-2,3’-bipyridine can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions under specific conditions . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Propriétés
IUPAC Name |
3-bromo-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZNFNWADATLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627942 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2,3'-bipyridine | |
CAS RN |
35989-02-7 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

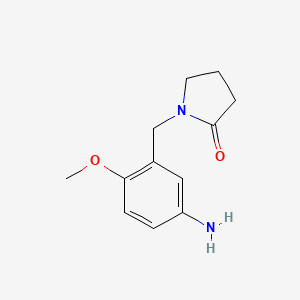
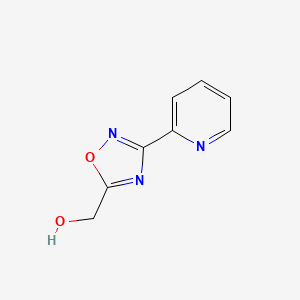

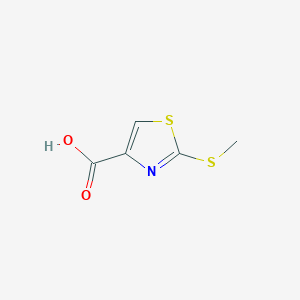
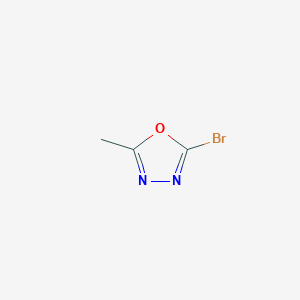
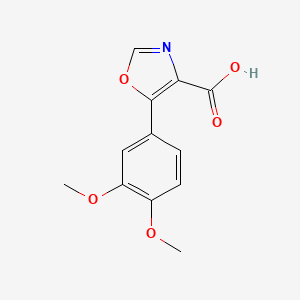
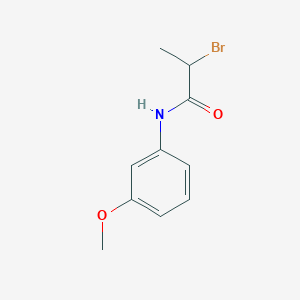
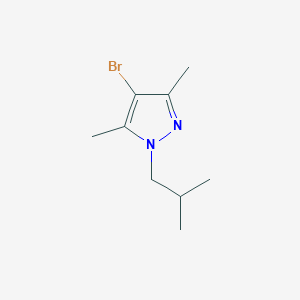
![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)